molecular formula C₄₃H₇₄N₁₄O₁₁ B549697 polymyxin B nonapeptide CAS No. 86408-36-8

polymyxin B nonapeptide

Cat. No. B549697
CAS RN: 86408-36-8
M. Wt: 963.1 g/mol
InChI Key: PYHYGIPVYYRJHU-QWDNBKTCSA-N
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Description

Polymyxin B nonapeptide (PMBN) is a derivative of polymyxin B, obtained by proteolytic removal of its terminal amino acyl residue . It is a cationic cyclic peptide that increases the permeability of the outer membrane of Gram-negative bacteria, making them susceptible to several antibiotics . Although PMBN itself does not exhibit antibacterial activity or cytotoxicity, it can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .


Synthesis Analysis

This compound is obtained from Polymyxin B by proteolytic removal of its terminal amino acyl residue . The exact synthesis process is not detailed in the retrieved papers.


Molecular Structure Analysis

The molecular structure of PMBN is characterized by an exocyclic FA-Thr2-Dab3 lipodipeptide motif instead of the native FA-Dab1-Thr2-Dab3 tripeptide motif found in polymyxin B . This modification removes one of the positively charged residues believed to contribute to nephrotoxicity .


Chemical Reactions Analysis

PMBN can increase the potency of co-treated antibiotics . It has been demonstrated that using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation .

Scientific Research Applications

Design and Optimization of Polymyxins

  • Next-Generation Polymyxins : Research on next-generation polymyxins focuses on lowering toxicity while maintaining antibacterial efficacy. SPR206 is identified as a promising candidate due to its superior in vitro activity and lower cytotoxicity compared to polymyxin B (Brown et al., 2019).

Antibacterial and Membrane Permeabilization Activities

  • N-Terminal Modifications : Modifications at the N-terminal of Polymyxin B nonapeptide (PMBN) influence its antibacterial activity and ability to neutralize lipopolysaccharide (LPS) effects. Specific hydrophobic aromatic substitutions can create PMB-like molecules with high antibacterial activity and reduced toxicity (Tsubery et al., 2001).
  • Structure-Function Relationship : PMBN's ability to permeabilize the outer membrane of Gram-negative bacteria and bind to LPS is critical for its activity. Synthesized cyclic analogues of PMBN have been less effective, highlighting the specificity of PMBN's structure for efficient membrane perturbation (Tsubery et al., 2000).
  • Hydrophobic Domain Modulation : The hydrophobic segment of PMBN, particularly D-Phe(5)-Leu(6), plays a significant role in enhancing biological activity, including OM permeability and LPS neutralization (Tsubery et al., 2002).

Effects on Eukaryotic Cells

  • Impact on Yeast Cells : this compound affects yeast cells by reducing mating efficiency and increasing membrane permeability to drugs, indicating its role in altering membrane dynamics (Boguslawski, 2004).

Permeabilization and Antibacterial Synergy

  • Sensitization to Other Antibiotics : PMBN and other derivatives can sensitize Gram-negative bacteria to other antibiotics by damaging their outer membrane, thus enhancing the permeability to various antibiotics (Vaara, 2019).

Interaction with Lipid A and Bacterial Lipids

  • Lipid A Interaction Studies : Research has shown that polymyxin B and PMBN can bind lipid A, with the binding affinity correlating with the aggregation state of lipid A derivatives (Yin et al., 2003).
  • Effect on Bacterial Lipid Monolayers : PMBN's interaction with lipid monolayers of Escherichia coli suggests its role in altering the membrane dynamics of susceptible bacteria (Clausell et al., 2001).

Mechanism of Action

Polymyxins are bactericidal drugs that bind to lipopolysaccharides (LPS) and phospholipids in the outer cell membrane of gram-negative bacteria . PMBN, a derivative of polymyxin B, can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .

properties

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHYGIPVYYRJHU-QWDNBKTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86408-36-8
Record name Polymyxin B nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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